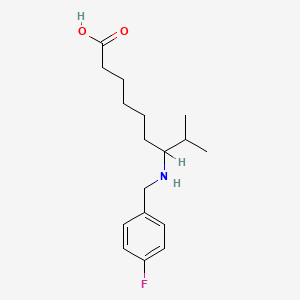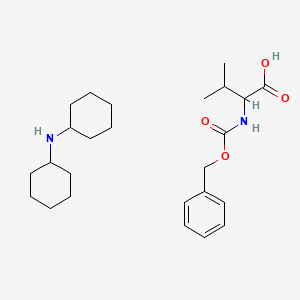
EINECS 259-274-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium sulfonate is typically synthesized through the sulfonation of alkylbenzenes followed by neutralization with calcium hydroxide. The reaction conditions often involve the use of a sulfonating agent such as sulfur trioxide or oleum, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of calcium sulfonate involves large-scale reactors where the sulfonation and neutralization reactions are carefully monitored. The process includes steps such as mixing, heating, and cooling to achieve the optimal yield and purity of the final product. The use of advanced technologies and equipment ensures the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium sulfonate undergoes various chemical reactions, including:
Oxidation: Calcium sulfonate can be oxidized to form sulfonic acids and other oxidation products.
Reduction: Reduction reactions can convert calcium sulfonate to its corresponding sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled temperature and pressure.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Calcium sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use in drug formulations and as a component in medical devices.
Wirkmechanismus
The mechanism of action of calcium sulfonate involves its ability to interact with various molecular targets and pathways. In lubrication, it forms a protective film on metal surfaces, reducing friction and wear. As a corrosion inhibitor, it reacts with metal surfaces to form a stable, protective layer that prevents oxidation and corrosion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium sulfonate
- Magnesium sulfonate
- Barium sulfonate
Comparison
Calcium sulfonate is unique due to its superior thermal stability and corrosion inhibition properties compared to similar compounds like sodium sulfonate and magnesium sulfonate. Barium sulfonate, while also effective, is less commonly used due to its higher toxicity .
Eigenschaften
CAS-Nummer |
54647-77-7 |
|---|---|
Molekularformel |
C25H40N2O4 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO4.C12H23N/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16);11-13H,1-10H2/t11-;/m0./s1 |
InChI-Schlüssel |
DKSXSYBQFIICCS-MERQFXBCSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
| 54647-77-7 | |
Sequenz |
V |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


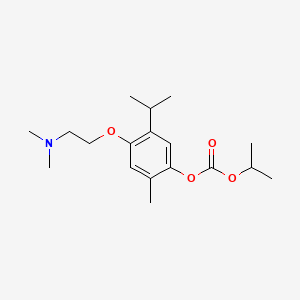
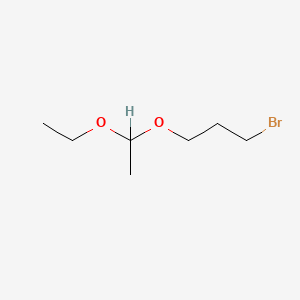
![9,10-Anthracenedione, 1,5-bis[[4-(pentyloxy)phenyl]amino]-](/img/structure/B1619525.png)
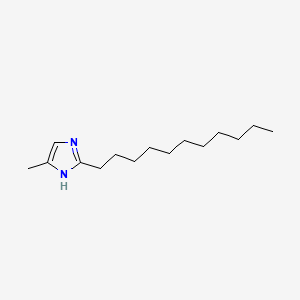
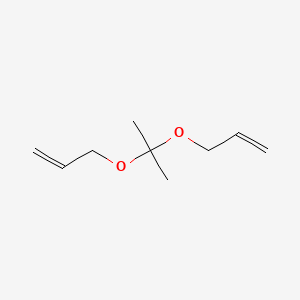
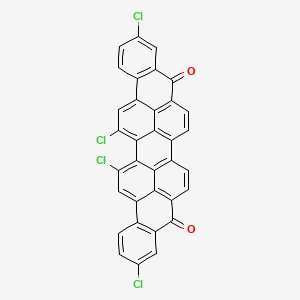
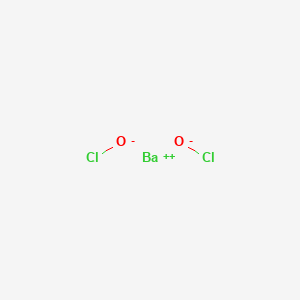
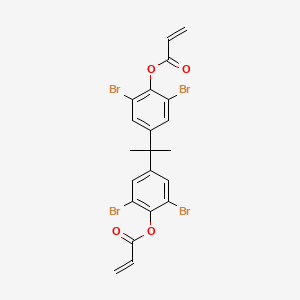
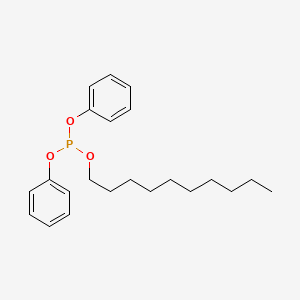
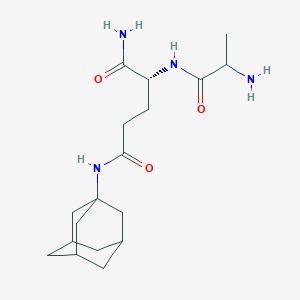
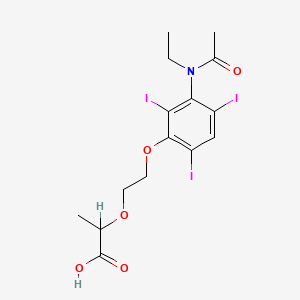
![2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate](/img/structure/B1619541.png)
